![molecular formula C14H15NO5S2 B14205992 2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate CAS No. 823786-74-9](/img/structure/B14205992.png)
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate is a complex organic compound that features a thiophene ring, a phenoxycarbonyl group, and a methanesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate typically involves multiple steps. One common method includes the reaction of thiophene-2-ethylamine with phenyl chloroformate to form the phenoxycarbonyl derivative. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
化学反応の分析
Types of Reactions
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Nucleophilic substitution: Substituted thiophene derivatives.
Oxidation: Oxidized thiophene products.
Reduction: Reduced thiophene products.
Hydrolysis: Carboxylic acids and alcohols.
科学的研究の応用
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a building block for biologically active molecules.
作用機序
The mechanism of action of 2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The phenoxycarbonyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions .
類似化合物との比較
Similar Compounds
Thiophene-2-ethylamine: A simpler analog that lacks the phenoxycarbonyl and methanesulfonate groups.
Phenyl methanesulfonate: Contains the methanesulfonate ester but lacks the thiophene and phenoxycarbonyl groups.
2-Thiophenemethylamine: Similar to thiophene-2-ethylamine but with a different substitution pattern.
Uniqueness
2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.
特性
CAS番号 |
823786-74-9 |
|---|---|
分子式 |
C14H15NO5S2 |
分子量 |
341.4 g/mol |
IUPAC名 |
[2-(phenoxycarbonylamino)-2-thiophen-2-ylethyl] methanesulfonate |
InChI |
InChI=1S/C14H15NO5S2/c1-22(17,18)19-10-12(13-8-5-9-21-13)15-14(16)20-11-6-3-2-4-7-11/h2-9,12H,10H2,1H3,(H,15,16) |
InChIキー |
JGOYYBAMUDTCAF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC(C1=CC=CS1)NC(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
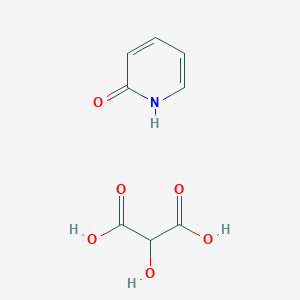
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
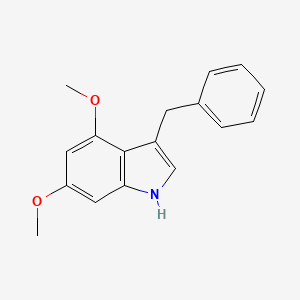

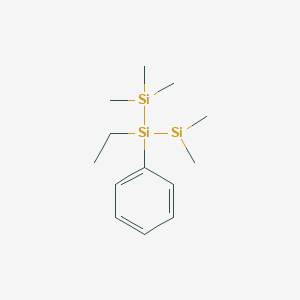
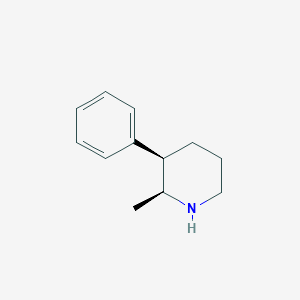
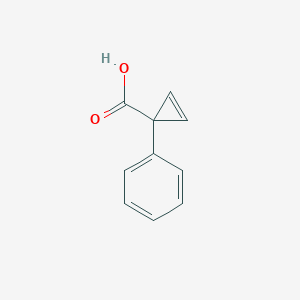
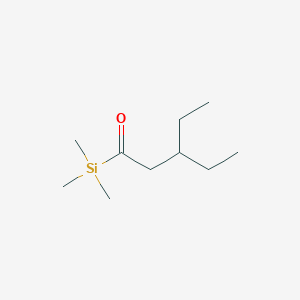
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
